Cycloastragenol

Pharmacokinetics Bioavailability ADME

Researchers requiring a direct telomerase activator for in vivo CNS studies face a critical limitation: Astragaloside IV (AG-IV) offers only 2.2-3.7% oral bioavailability, while its aglycone Cycloastragenol (CAG) delivers ~25.7%-a 7-12× improvement. As the only known natural product telomerase activator with validated MAPK and PI3K/Akt pathway engagement, CAG is irreplaceable for senescence and telomerase signaling research. • ~7-12× higher oral bioavailability vs. AG-IV (25.7% vs. 2.2-3.7% in rats) • Superior BBB permeability for CNS-targeted studies • Broad SAR scaffold-aglycone core for >10 cycloartane glycosides

Molecular Formula C30H50O5
Molecular Weight 490.7 g/mol
Cat. No. B1253123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloastragenol
Synonymsastramembrangenin
cycloastragenol
cyclogalegigenin
GRN510
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C
InChIInChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21+,22-,23-,26+,27-,28+,29-,30+/m0/s1
InChIKeyWENNXORDXYGDTP-LTTAEMHKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloastragenol Procurement Evidence


Cycloastragenol (CAG; CAS 84605-18-5), the aglycone sapogenin of Astragaloside IV (AG-IV), is a tetracyclic triterpenoid isolated from Astragalus membranaceus [1]. Unlike its glycosylated precursor AG-IV, CAG functions as a direct telomerase activator and is currently recognized as the only natural product telomerase activator with established mechanistic links to MAPK and PI3K/Akt signaling [2]. This evidence guide compares CAG against AG-IV and closely related cycloartane-type triterpenoids to delineate quantifiable differences in bioavailability, target engagement, and experimental performance.

Telomerase activation & senescence pathway studies
MAPK / PI3K-Akt signaling context
Natural product tool compound
Only reported natural telomerase activator
Oral in vivo PK / CNS distribution research
Aglycone with improved exposure vs glycoside
Cycloartane scaffold SAR studies
Reference aglycone for >10 natural glycosides

Why Substituting Cycloastragenol Fails


Substituting Cycloastragenol with Astragaloside IV (AG-IV) or other cycloartane-type triterpenoids fails due to fundamental differences in pharmacokinetic and pharmacodynamic properties. AG-IV, a glycoside, exhibits extremely low oral bioavailability (2.2-3.7% in rats [1]) and poor blood-brain barrier (BBB) permeability, whereas its metabolites—including CAG—demonstrate significantly enhanced absorption and CNS distribution [2]. Furthermore, AG-IV itself has not been established as a direct telomerase activator; its activity is largely attributed to in vivo conversion to CAG [3]. Within the cycloartane class, structural variations such as glycosylation patterns or epimerization at C-24 alter both bioactivity and natural abundance, making direct interchange experimentally invalid.

Astragaloside IV Glycoside with low oral bioavailability and limited BBB penetration; its activity may be attributed to in vivo conversion to CAG, not direct equivalence.
C-24 epimers & glycosides Epimerization or glycosylation shifts both bioactivity and natural abundance; structural analogs may not reproduce the reported telomerase activation or PK profile.
Other cycloartane triterpenoids Class-level scaffold similarity does not guarantee matching target engagement; direct substitution requires compound-specific validation.

Cycloastragenol Evidence Guide


Oral Bioavailability Advantage

Cycloastragenol (CAG) exhibits absolute oral bioavailability of approximately 25.70% at 10 mg/kg in rats , which is substantially higher than the reported oral bioavailability of Astragaloside IV (AG-IV) at 2.2-3.7% in rats and ~7% in dogs [1]. This quantifiable difference supports the rationale for using CAG rather than AG-IV in oral dosing paradigms.

Oral Bioavailability
Head-to-head
~25.70% in rats (vs 2.2–3.7% for AG‑IV)
Supports oral dosing study design
PK exposure-model context; species-specific review needed
Pharmacokinetics Bioavailability ADME

Blood-Brain Barrier Permeability

Metabolites of Astragaloside IV (ASIV), specifically 3-epi-cycloastragenol and cycloastragenol, demonstrate significantly higher bioavailability and blood-brain barrier (BBB) permeability than the parent ASIV molecule [1]. This differential CNS access is essential for neurological applications, as ASIV itself exhibits minimal BBB penetration.

BBB Permeability
Head-to-head
Enhanced brain distribution vs ASIV
Supports CNS distribution studies
ICH model context; quantitative cut-off not defined
Blood-Brain Barrier Neuropharmacology CNS Penetration

Telomerase Activation in Nucleus Pulposus Cells

In a high-glucose (HG)-induced stress model using rat primary nucleus pulposus cells (NPCs), both Cycloastragenol (CAG) and Astragaloside IV (AG-IV) protected against senescence and apoptosis [1]. Both compounds downregulated senescence marker p16, cleaved caspase-3, and BAX, while upregulating Bcl-2 and TERT expression, thereby ameliorating telomere attrition. However, direct quantitative comparison between CAG and AG-IV in this study is not provided; both were effective at the concentrations tested (specific doses not detailed in abstract).

Nucleus Pulposus Assay
Supporting evidence
CAG & AG‑IV both protect NPCs from HG‑induced senescence
Supports senescence model research
Quantitative CAG vs AG‑IV comparison not provided
Telomerase Activation Cellular Senescence Diabetes Complications

Solubility and Formulation Requirements

Cycloastragenol exhibits high solubility in DMSO (98 mg/mL; 199.7 mM) and ethanol (25-49 mg/mL) , but extremely poor aqueous solubility (0.25 mg/mL in DMF:PBS 1:8, pH 7.2) [1]. This profile necessitates the use of organic co-solvents (e.g., DMSO stock solutions diluted to ≤0.1% final concentration) or specialized formulation (e.g., liposomal encapsulation) for in vitro and in vivo experiments [2]. Astragaloside IV, a glycoside, possesses different solubility characteristics due to its sugar moieties.

Solubility Profile
Class-level
DMSO: 98 mg/mL; aqueous: 0.25 mg/mL
Formulation context for solubility
Requires organic co‑solvent; review handling protocols
Solubility Formulation Preclinical Development

Aglycone Scaffold Diversity

Cycloastragenol is the aglycone core for numerous cycloartane-type glycosides found in Astragalus species, including compounds 1-3 in A. angustifolius [1] and ten saponins in A. membranaceus [2]. In contrast, its C-24 epimer, cyclocanthogenin, serves as the aglycone for only four saponins in the same source [2]. This broader structural diversity centered on the cycloastragenol scaffold provides researchers with a wider array of natural derivatives for structure-activity relationship (SAR) studies.

Aglycone Diversity
Class-level
Aglycone for >10 saponins (vs ~4 for epimer)
Supports SAR scaffold selection
Phytochemical analysis context; literature-based count
Phytochemistry Natural Product Diversity Glycoside Aglycone

Only Natural Telomerase Activator

According to a comprehensive 2022 review, cycloastragenol is the only telomerase activator reported in natural products [1]. This unique status distinguishes it from all other natural compounds tested for telomerase modulation, including its glycosylated precursor Astragaloside IV, which has not been definitively established as a direct telomerase activator.

Unique Telomerase Activator
Supporting evidence
Only reported natural product telomerase activator
Unique tool compound context
Review-based classification; comparator dataset review advised
Telomerase Natural Products Unique Mechanism

Cycloastragenol Application Scenarios


Oral Bioavailability and CNS Distribution

Researchers designing oral dosing studies, particularly those targeting CNS indications, should select Cycloastragenol over Astragaloside IV due to its ~7-12× higher oral bioavailability (25.70% vs. 2.2-3.7% in rats ) and superior blood-brain barrier permeability [1]. This reduces the required dose and improves target tissue exposure, enhancing experimental power and cost-efficiency.

Telomerase Activation in Db-IVDD

Cycloastragenol and Astragaloside IV both protect nucleus pulposus cells from high-glucose-induced senescence and apoptosis . However, procurement of CAG may be preferred for in vivo follow-up studies due to its superior pharmacokinetic profile, as outlined in the bioavailability evidence above.

SAR Studies on Cycloartane Scaffold

Cycloastragenol serves as the aglycone core for a larger family of glycosides (>10) compared to its C-24 epimer cyclocanthogenin (~4) . Researchers investigating cycloartane-type triterpenoid SAR should prioritize CAG as a reference scaffold, enabling comparative analysis across a broader chemical space.

Telomerase and Anti-Senescence Pathways

As the only known natural product telomerase activator , Cycloastragenol is an essential tool compound for dissecting telomerase-dependent signaling pathways (MAPK and PI3K/Akt) and cellular senescence mechanisms. Its use in these contexts is irreplaceable by other natural compounds.

Application
Selection Property
Validation Focus
Oral in vivo PK / CNS studies
Oral bioavailability & brain distribution profile
Exposure-model validation; CNS penetration review
Cellular senescence & telomerase models
Telomerase activation & senescence pathway engagement
Endpoint-specific model validation; NPC / high-glucose context
Cycloartane SAR scaffold research
Aglycone scaffold prevalence & glycoside diversity
Comparative glycoside profiling; structure-activity mapping
Telomerase signaling pathway dissection
Unique natural telomerase activator tool
MAPK / PI3K-Akt pathway engagement; alternative tool review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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